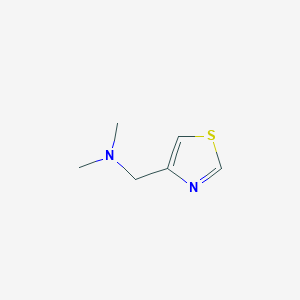
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of naphtho(2,1-b)thiophene, which is a heterocyclic compound that exhibits unique electronic and optical properties. The introduction of a dimethylamino group and a carboxylate ester in the structure of naphtho(2,1-b)thiophene creates a new compound with enhanced properties, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is not well understood, and further research is needed to elucidate its exact mode of action. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to changes in its electronic and optical properties. This interaction can be used to detect the presence of metal ions in biological systems.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate in lab experiments include its unique electronic and optical properties, its non-toxic nature, and its biocompatibility. However, its complex synthesis process and limited availability can be considered as limitations.
Orientations Futures
There are several future directions for the research on 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate. These include:
1. Further optimization of the synthesis process to improve yields and purity.
2. Investigation of the mechanism of action of the compound to understand its interactions with metal ions.
3. Development of new applications for the compound in the fields of organic electronics and biological sensing.
4. Exploration of the potential of the compound as a drug delivery system or a therapeutic agent.
In conclusion, 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate is a promising compound with unique properties that make it a valuable candidate for various scientific research applications. Further research is needed to fully understand its potential and to explore new avenues for its use.
Méthodes De Synthèse
The synthesis of 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate involves a multistep process that includes the reaction of naphtho(2,1-b)thiophene with dimethylamine followed by esterification with chloroacetyl chloride. The resulting intermediate is then reacted with 3-aminopropylamine to yield the final product. The synthesis process is complex and requires expertise in organic chemistry to achieve high yields and purity.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has shown potential applications in various scientific research fields. One of the most promising applications is in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. These semiconductors have several advantages over their inorganic counterparts, including low cost, flexibility, and ease of processing. Additionally, 3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate has shown potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
113296-07-4 |
|---|---|
Nom du produit |
3-(Dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate |
Formule moléculaire |
C18H19NO2S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl benzo[e][1]benzothiole-4-carboxylate |
InChI |
InChI=1S/C18H19NO2S/c1-19(2)9-5-10-21-18(20)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3 |
Clé InChI |
AISZEDRVQXYBTK-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
SMILES canonique |
CN(C)CCCOC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3 |
Autres numéros CAS |
113296-07-4 |
Synonymes |
1-(3,3-dimethylamino)propyl naphtho(2,1-b)thiophene-4-carboxylate DAP-NATC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















